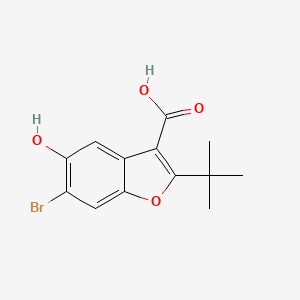

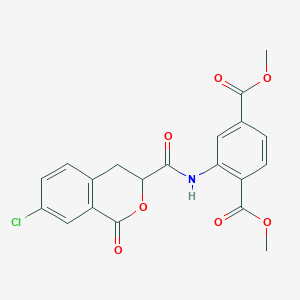

![molecular formula C19H19FN4O3 B2810318 N-cyclopentyl-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 923246-24-6](/img/structure/B2810318.png)

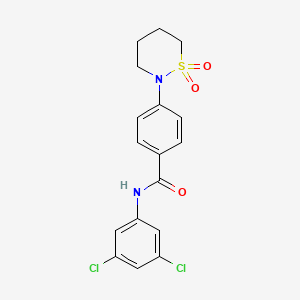

N-cyclopentyl-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-cyclopentyl-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” is a compound that belongs to the pyrrolo[2,3-d]pyrimidine class . Pyrrolo[2,3-d]pyrimidines are known for their diverse biological activities .

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidines often involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid . In some cases, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones .Molecular Structure Analysis

The molecular structure of this compound, like other pyrrolo[2,3-d]pyrimidines, contains a six-membered ring with two nitrogen atoms at positions 1 and 3 . The compound also has a fluorophenyl group attached to it .Chemical Reactions Analysis

The chemical reactions involving this compound could include acid-catalyzed chemo-selective C-4 substitution of the pyrrolo[2,3-d]pyrimidine ring . Other reactions may involve Pd-catalyzed carbonylation and Pt/V/C-catalyzed nitro group reduction .Applications De Recherche Scientifique

Transformations and Synthesis

- N-cyclopentyl-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide, as part of the cyclopenta[c]pyrrole family, undergoes transformations in hot alcohol, yielding distinct compounds like tetrahydro-1-imino cyclopenta[c]pyrrole methyl ketone oxime. These transformations showcase its reactivity and potential for creating novel compounds (Bell et al., 1977).

NMR Studies

- The compound's derivatives have been studied using Nuclear Magnetic Resonance (NMR), highlighting its utility in understanding molecular structures and interactions. This contributes to the field of organic chemistry and drug design (Hirohashi et al., 1976).

Green Chemistry Approaches

- The compound's synthesis has been explored through green chemistry methods. These methods aim for efficient, eco-friendly ways to produce pyrrolo[2,3-d]pyrimidine derivatives, underlining the increasing emphasis on sustainability in chemical synthesis (Wang et al., 2017).

Biological Activities

- Synthesis of derivatives has been linked to biological activities, such as inhibition of cancer cell proliferation. This suggests potential therapeutic applications, albeit in early stages of research (Liu et al., 2016).

Mécanisme D'action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression, as well as the induction of apoptosis within cells .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase . This results in the halting of cell division and the induction of apoptosis, thereby inhibiting the growth of cancer cells .

Pharmacokinetics

The compound’s potent inhibitory activity against cdk2 suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The compound’s action results in significant cytotoxic activities against various cell lines. For instance, it has been shown to inhibit the growth of MCF-7 and HCT-116 cell lines with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also shows moderate activity against HepG-2 with an IC50 range of 48–90 nM .

Orientations Futures

The future directions for this compound could involve further exploration of its potential biological activities and the development of new synthetic methods . Additionally, structure-activity relationship (SAR) studies could provide insights into the contributions of different substitutions on the pyrrolo[2,3-d]pyrimidine ring .

Propriétés

IUPAC Name |

N-cyclopentyl-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4O3/c1-23-10-14(17(25)21-12-4-2-3-5-12)15-16(23)18(26)24(19(27)22-15)13-8-6-11(20)7-9-13/h6-10,12H,2-5H2,1H3,(H,21,25)(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSRBPLITYJPDDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)F)C(=O)NC4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

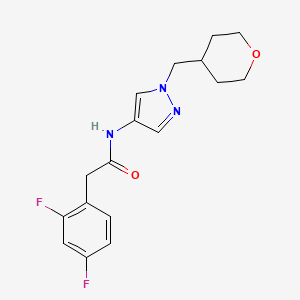

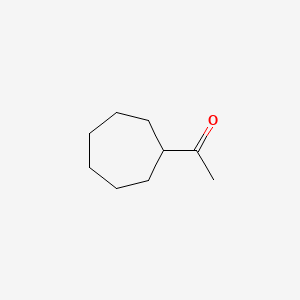

![6-oxo-N-(pyridin-3-ylmethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2810239.png)

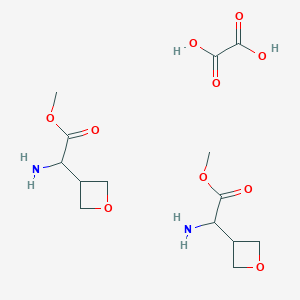

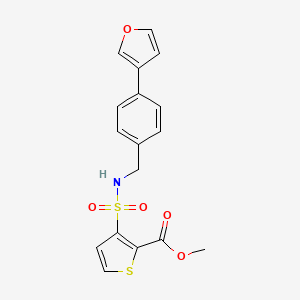

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-ethyl-4-methylquinoline-3-carboxylate](/img/structure/B2810244.png)

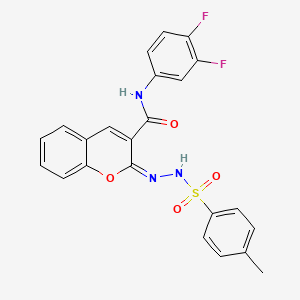

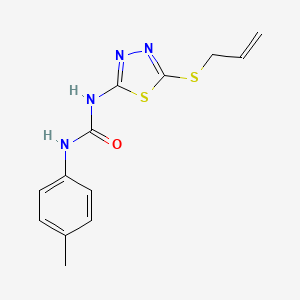

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one](/img/structure/B2810249.png)

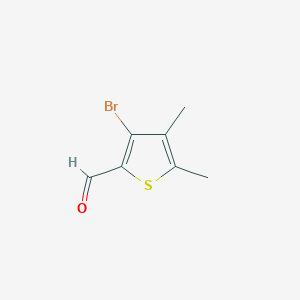

![[(2,5-Dimethyl-3-thienyl)methyl]methylamine hydrochloride](/img/no-structure.png)